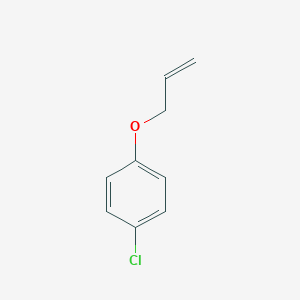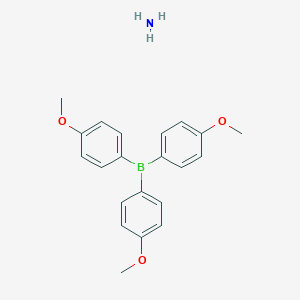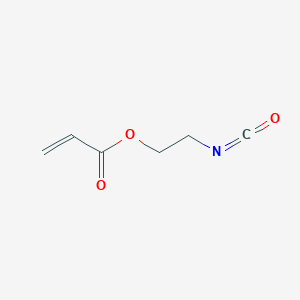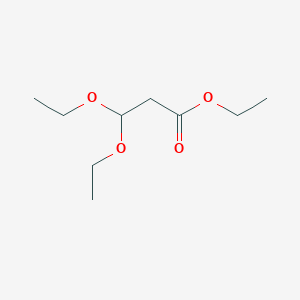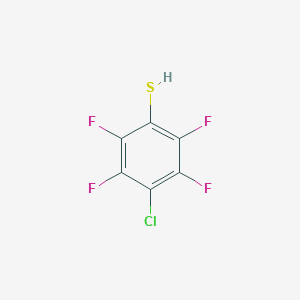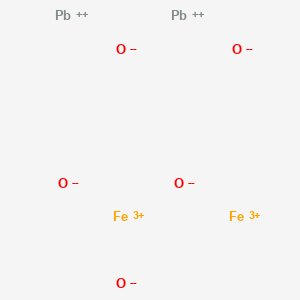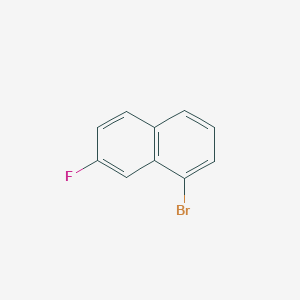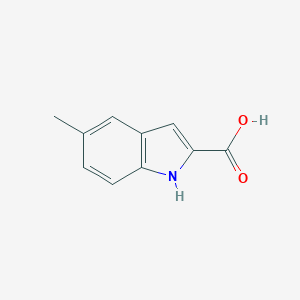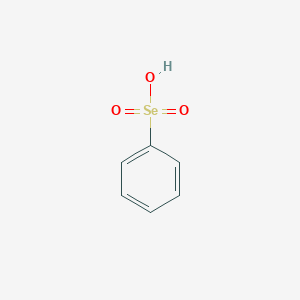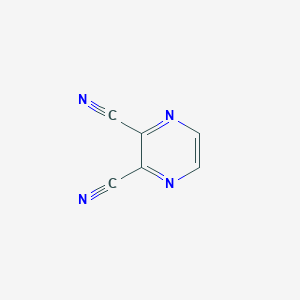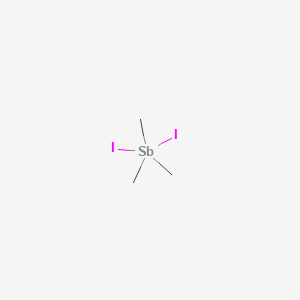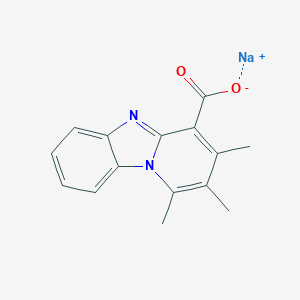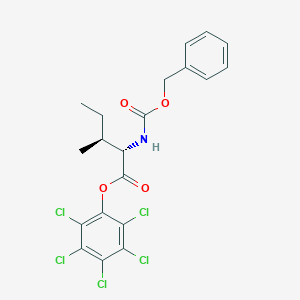
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate (PCI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. PCI is a derivative of isoleucine, an essential amino acid, and is synthesized using a specific method.
Mécanisme D'action
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate works by selectively targeting cancer cells and inhibiting their growth. It does this by blocking the activity of enzymes that are involved in the synthesis of DNA, which is essential for cell division. This results in the death of cancer cells, while leaving healthy cells unharmed.
Effets Biochimiques Et Physiologiques
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have minimal toxicity and is well-tolerated in animal models. Studies have shown that it has a high bioavailability and is rapidly absorbed into the bloodstream. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has also been found to have a long half-life, which makes it suitable for sustained drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in lab experiments is its high specificity for cancer cells. This makes it an ideal candidate for targeted drug delivery. However, the synthesis method of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is complex and requires specialized equipment and expertise. This can make it challenging to produce large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. One area of interest is in the development of new prodrugs based on the structure of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. These prodrugs could be designed to target other types of cancer cells or to deliver other types of drugs. Another area of interest is in the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate as a tool for studying the mechanisms of cancer cell growth and division. Finally, there is potential for the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method is complex but has been optimized over the years to increase the yield and purity of the compound. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have minimal toxicity and is well-tolerated in animal models. Its high specificity for cancer cells makes it an ideal candidate for targeted drug delivery. There are several future directions for research on Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate, including the development of new prodrugs and the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in combination with other drugs or therapies.
Méthodes De Synthèse
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is synthesized using a multi-step process that involves the protection of the amino and carboxyl groups of isoleucine, followed by the addition of the perchlorophenyl group. The final step involves the removal of the protective groups, resulting in the formation of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. The synthesis method of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been optimized over the years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have potential applications in various areas of scientific research. One of the main areas of interest is in the field of drug delivery. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been used as a prodrug, where it is converted into the active drug molecule after administration. This approach has been found to increase the efficacy and specificity of drugs, while reducing their toxicity.
Propriétés
Numéro CAS |
13673-53-5 |
|---|---|
Nom du produit |
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate |
Formule moléculaire |
C20H18Cl5NO4 |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H18Cl5NO4/c1-3-10(2)17(26-20(28)29-9-11-7-5-4-6-8-11)19(27)30-18-15(24)13(22)12(21)14(23)16(18)25/h4-8,10,17H,3,9H2,1-2H3,(H,26,28)/t10-,17-/m0/s1 |
Clé InChI |
PPNLLOVLDBYAFE-BTDLBPIBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CCC(C)C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCC(C)C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Autres numéros CAS |
13673-53-5 |
Synonymes |
perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



